N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 941897-91-2
Cat. No.: VC6279263
Molecular Formula: C19H19FN4O2S
Molecular Weight: 386.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941897-91-2 |
|---|---|
| Molecular Formula | C19H19FN4O2S |
| Molecular Weight | 386.45 |
| IUPAC Name | N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C19H19FN4O2S/c1-11-21-17-18(27-11)16(12-6-8-13(20)9-7-12)23-24(19(17)26)10-15(25)22-14-4-2-3-5-14/h6-9,14H,2-5,10H2,1H3,(H,22,25) |
| Standard InChI Key | LXFZZSORVFAIPO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-cyclopentyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1, thiazolo[4,5-d]pyridazin-5-yl]acetamide, reflects its intricate framework. Key structural components include:
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Thiazolo[4,5-d]pyridazine core: A bicyclic system combining thiazole and pyridazine rings, known for electronic richness and hydrogen-bonding capabilities.
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4-Fluorophenyl moiety: Enhances lipophilicity and metabolic stability, common in CNS-targeting agents .
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Cyclopentyl acetamide side chain: Introduces conformational rigidity, potentially improving receptor binding selectivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉FN₄O₂S | |
| Molecular Weight | 386.45 g/mol | |
| IUPAC Name | See above | |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=C(C=C4)F | |
| InChI Key | LXFZZSORVFAIPO-UHFFFAOYSA-N |
Synthetic Pathways
Synthesis involves multi-step organic reactions, typically beginning with the construction of the thiazolo[4,5-d]pyridazine core. Key steps include:
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Condensation: Reaction of 4-fluorophenylacetic acid derivatives with thiourea to form the thiazole ring.
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Cyclization: Intramolecular cyclization under acidic conditions to yield the pyridazine moiety.
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Side-chain incorporation: Amidation of the cyclopentyl group via coupling reagents like HATU or EDCI.
Industrial-scale production may employ continuous flow reactors to enhance yield (reported >75%) and reduce byproducts.
Biological Activity and Mechanism
Enzyme and Receptor Interactions
The thiazolo[4,5-d]pyridazine core exhibits affinity for enzymes and receptors implicated in disease pathways. For instance:
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Antimicrobial activity: Analogous compounds inhibit bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA replication.
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Anticancer potential: Structural analogs interfere with kinase signaling (e.g., EGFR, VEGFR), inducing apoptosis in vitro.
Comparative Analysis with Analogues
Cyclopentyl vs. Cyclohexyl Derivatives
Replacing the cyclopentyl group with cyclohexyl (as in CID 16906262 ) alters pharmacokinetics:
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Lipophilicity: Cyclohexyl increases logP by 0.3, potentially improving membrane permeability .
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Solubility: Cyclopentyl derivatives show marginally better aqueous solubility (estimated 0.12 mg/mL vs. 0.09 mg/mL) .
Table 2: Comparative Properties of Cycloalkyl Analogues
| Property | Cyclopentyl Derivative (CID 16906261) | Cyclohexyl Derivative (CID 16906262) |
|---|---|---|
| Molecular Weight | 386.45 g/mol | 400.50 g/mol |
| logP (Predicted) | 2.8 | 3.1 |
| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |
| Synthetic Yield | 78% | 72% |
Research Gaps and Future Directions
Despite promising attributes, critical data gaps remain:
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In vivo pharmacokinetics: Absorption, distribution, and excretion profiles are unreported.
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Toxicity: No acute or chronic toxicity studies available.
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Target validation: Specific molecular targets (e.g., kinases, GPCRs) require identification via proteomic screening.
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